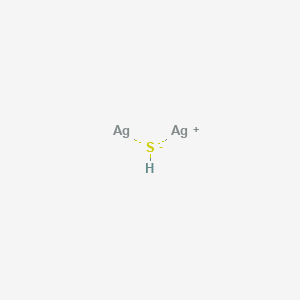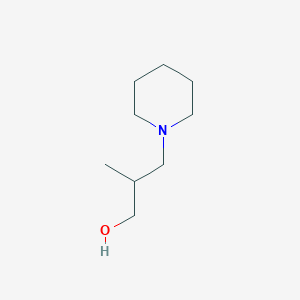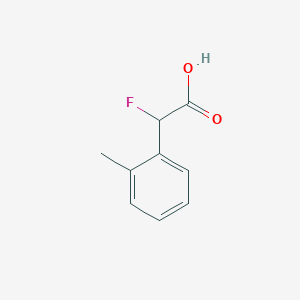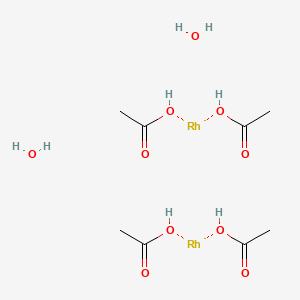
Acanthite
Übersicht
Beschreibung
Acanthite is a mineral form of silver sulfide with the chemical formula Ag₂S. It is the most important ore of silver and is known for its monoclinic crystal structure. This compound is commonly found in hydrothermal veins and zones of supergene enrichment, often associated with other silver minerals such as pyrargyrite, proustite, and polybasite .
Wirkmechanismus
Target of Action
Silver(I) sulfide (Ag2S) is an inorganic compound that primarily targets bacterial cells . It is known for its antimicrobial properties, particularly against gram-negative and gram-positive bacteria . The primary targets of Ag2S are the bacterial cell wall and cell membrane .
Mode of Action
The mode of action of Ag2S involves the interaction of silver ions with various components of the bacterial cell. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Silver also binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .
Biochemical Pathways
The dissolution of metal sulfides, including Ag2S, occurs via two chemical pathways: the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility. The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Pharmacokinetics
It’s worth noting that the bioavailability of silver compounds can be influenced by their water solubility, lipophilicity, redox ability, and ag+ ion release .
Result of Action
The molecular and cellular effects of Ag2S action primarily involve the disruption of bacterial cell function. The binding of silver ions to various components within the cell leads to protein denaturation, enzyme inhibition, and ultimately, cell death .
Action Environment
The action of Ag2S can be influenced by various environmental factors. For instance, the sulfidation of silver nanoparticles readily occurs in both urban sewage systems and sulfur-rich natural environments, leading to the formation of Ag2S nanoparticles . The transformation and fate of these nanoparticles in the environment can significantly impact the environmental and health risks associated with silver nanoparticles .
Biochemische Analyse
Biochemical Properties
Silver(I) sulfide interacts with various biomolecules. For instance, it has been found that silver-resistant genes, c-type cytochromes, peptides, and cellular enzymes like nitrate reductase play significant roles in AgNP synthesis in bacteria . Organic materials released by bacteria act as natural capping and stabilizing agents for AgNPs, thereby preventing their aggregation and providing stability for a longer time .
Cellular Effects
Silver(I) sulfide nanoparticles have been employed as light trapping mechanisms in the solar absorber layer of thin film inverted organic solar cells . The synthesized nanoparticles have been characterized using high-resolution scanning and transmission electron microscopy (HRSEM and HRTEM), X-Ray diffraction (XRD) . The effects of Ag2S nanoparticles in the newly fabricated inverted polymer solar cell were characterized using optical and electrical properties of the solar absorber film .
Molecular Mechanism
The molecular mechanisms of protein structures interaction with metal salts during the nanoparticles bacterial synthesis were studied by molecular modeling using the density functional theory methods . Silver(I) binds strongly with sulfur(II 2) in inorganic and organic species, resulting in picomolal aqueous dissolved concentrations .
Temporal Effects in Laboratory Settings
The corrosion layers generated by five different experimental sulfidation series on identical prepared sterling silver coupons were clearly different from each other . Analyses demonstrated that the composition and microstructure of the corrosion layers were strongly dependent on the sulfidation method used .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Silver(I) sulfide in animal models, it is known that nanoparticles, including those of silver, can have varying effects depending on the dosage . Studies have shown that nanoparticles can have toxic effects at high doses .
Metabolic Pathways
Sulfur is an essential element for life and the metabolism of organic sulfur compounds plays an important role in the global sulfur cycle . Silver(I) sulfide, being a sulfur compound, could potentially be involved in these metabolic pathways.
Transport and Distribution
Research on silver nanoparticles suggests that they can be taken up by cells and distributed within tissues .
Subcellular Localization
Studies on silver nanoparticles have shown that they can be localized in various subcellular compartments, including the mitochondria of live human cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acanthite can be synthesized by reacting silver nitrate (AgNO₃) with hydrogen sulfide (H₂S) in an aqueous solution. The reaction is as follows: [ 2AgNO₃ + H₂S \rightarrow Ag₂S + 2HNO₃ ] This reaction is typically carried out at room temperature and results in the formation of this compound as a black precipitate.
Industrial Production Methods: In industrial settings, this compound is primarily obtained through the mining and processing of silver ores. The ore is crushed and ground, followed by flotation to concentrate the silver sulfide. The concentrated ore is then subjected to smelting and refining processes to extract pure silver.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form silver sulfate (Ag₂SO₄) in the presence of strong oxidizing agents. [ Ag₂S + 2O₂ \rightarrow Ag₂SO₄ ]
Reduction: this compound can be reduced to metallic silver (Ag) using reducing agents such as hydrogen gas (H₂). [ Ag₂S + H₂ \rightarrow 2Ag + H₂S ]
Substitution: this compound can react with halogens to form silver halides (AgX), where X can be chlorine, bromine, or iodine. [ Ag₂S + X₂ \rightarrow 2AgX + S ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), nitric acid (HNO₃)
Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)
Halogens: Chlorine (Cl₂), bromine (Br₂), iodine (I₂)
Major Products Formed:
Oxidation: Silver sulfate (Ag₂SO₄)
Reduction: Metallic silver (Ag)
Substitution: Silver halides (AgX)
Wissenschaftliche Forschungsanwendungen
Acanthite has several scientific research applications across various fields:
Chemistry: this compound is used as a precursor for the synthesis of other silver compounds and as a catalyst in chemical reactions.
Biology: Silver sulfide nanoparticles derived from this compound are studied for their antimicrobial properties and potential use in medical applications.
Medicine: this compound-based materials are explored for their use in wound dressings and coatings for medical devices due to their antibacterial properties.
Industry: this compound is used in the production of silver-based conductive inks and pastes for electronic applications.
Vergleich Mit ähnlichen Verbindungen
Acanthite can be compared with other silver sulfide minerals such as:
Argentite: The high-temperature cubic form of silver sulfide, stable above 173°C.
Galena: A lead sulfide mineral that often contains silver as microscopic inclusions of this compound.
Pyrargyrite: A silver antimony sulfide mineral with a different crystal structure and composition.
Uniqueness of this compound:
Stability: this compound is the only stable form of silver sulfide at room temperature.
Crystal Structure: It has a monoclinic crystal structure, unlike the cubic structure of argentite.
Occurrence: this compound is commonly found in hydrothermal veins and zones of supergene enrichment, often associated with other silver minerals
Eigenschaften
IUPAC Name |
silver;silver;sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJWWSXPIWGYKC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Ag].[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12249-63-7 (silver sulfide [1:1]), 7783-06-4 (Parent) | |
| Record name | Silver sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
248.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-32-5, 21548-73-2 | |
| Record name | Acanthite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver sulfide (Ag2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)



![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)





